2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with ethyl acetoacetate, followed by hydrazinolysis and subsequent cyclization to form the desired pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its antimicrobial activity.
4-amino-6-chloropyrimidine-5-carbaldehyde: Used as an intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Uniqueness
2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific hydrazinyl and methoxyethyl substituents, which confer distinct chemical properties and potential biological activities compared to other pyrido[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7-6-8(2)14-10-9(7)11(18)15-12(16-13)17(10)4-5-19-3/h6H,4-5,13H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCEOKMIVOLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N=C(N2CCOC)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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